3,5-dimethyl-1-o-tolyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C12H14N2/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13-14/h4-8H,1-3H3 |
InChI Key |
XOUNCQOBGIBMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Dimethyl 1 O Tolyl 1h Pyrazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-dimethyl-1-o-tolyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and establish the connectivity of the atoms within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the two methyl groups attached to it, the tolyl methyl group, and the aromatic protons of the tolyl substituent.
Based on the analysis of similar compounds, the following proton chemical shifts (δ) are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazole-H (C4-H) | ~ 5.9 - 6.2 | Singlet (s) |
| Pyrazole-CH₃ (C3-CH₃) | ~ 2.2 - 2.5 | Singlet (s) |
| Pyrazole-CH₃ (C5-CH₃) | ~ 2.2 - 2.5 | Singlet (s) |
| Tolyl-CH₃ | ~ 2.1 - 2.4 | Singlet (s) |
| Tolyl-H (aromatic) | ~ 7.2 - 7.5 | Multiplet (m) |
The singlet nature of the pyrazole proton at C4 is a characteristic feature. The two methyl groups on the pyrazole ring are expected to have very similar chemical shifts, potentially appearing as a single peak integrating to six protons. The aromatic protons of the o-tolyl group would likely appear as a complex multiplet due to spin-spin coupling.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom are expected.
Anticipated ¹³C NMR chemical shifts are as follows:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyrazole-C3 | ~ 148 - 152 |
| Pyrazole-C4 | ~ 105 - 108 |
| Pyrazole-C5 | ~ 138 - 142 |
| Pyrazole-CH₃ (C3-CH₃) | ~ 13 - 16 |
| Pyrazole-CH₃ (C5-CH₃) | ~ 11 - 14 |
| Tolyl-C (ipso, C1') | ~ 135 - 138 |
| Tolyl-C (ortho, C2') | ~ 130 - 133 |
| Tolyl-C (aromatic) | ~ 125 - 130 |
| Tolyl-CH₃ | ~ 17 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To confirm the assignments made from one-dimensional NMR and to establish the complete molecular structure, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show correlations among the aromatic protons of the tolyl group, helping to delineate their specific assignments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the C4-H proton to the C4 carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For example, HMBC would show correlations from the pyrazole methyl protons to the C3 and C5 carbons of the pyrazole ring, and from the tolyl methyl protons to the ortho and ipso carbons of the tolyl ring. It would also be critical in confirming the attachment of the tolyl ring to the N1 position of the pyrazole through correlations between the tolyl protons and the pyrazole carbons (C3 and C5).
Utilization of Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound.
The expected exact mass can be calculated from its chemical formula, C₁₂H₁₄N₂:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 187.1230 |
| [M]⁺ | 186.1157 |
Experimental determination of the m/z value with high accuracy (typically to four or five decimal places) would confirm the elemental composition of the synthesized compound.
Fragmentation Patterns and Isotope Distribution Analysis
In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments. Potential fragmentation pathways could include the loss of a methyl group (-15 Da) or cleavage of the bond between the pyrazole and tolyl rings.
Analysis of the isotope distribution pattern of the molecular ion peak can further corroborate the elemental formula. The relative abundances of the M, M+1, and M+2 peaks, arising from the natural abundance of ¹³C and ¹⁵N isotopes, would be compared to the theoretical distribution for C₁₂H₁₄N₂.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
The spectroscopic analysis of this compound using infrared (IR) and ultraviolet-visible (UV-Vis) techniques provides critical insights into its molecular structure, bonding, and electronic properties. These methods allow for the characterization of vibrational modes of functional groups and the electronic transitions within the molecule.
Vibrational Spectroscopic Signatures of the Pyrazole Ring and o-Tolyl Group
Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups present in a molecule. In this compound, the IR spectrum is dominated by the vibrational modes of the pyrazole ring, the dimethyl substituents, and the o-tolyl group.
The pyrazole ring itself gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring are typically observed in the 1650-1450 cm⁻¹ region. The N-N stretching vibration is expected to appear in the 1100-800 cm⁻¹ range. The C-H stretching vibrations of the pyrazole ring proton are generally found around 3100-3000 cm⁻¹. rdd.edu.iq
The methyl groups at the 3 and 5 positions of the pyrazole ring exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations of the methyl groups are typically observed in the 2980-2850 cm⁻¹ range. The corresponding deformation (bending) vibrations appear in the 1470-1430 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric) regions. derpharmachemica.com
The o-tolyl group introduces several additional vibrational modes. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically appear as a set of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (ortho-disubstituted) influences the C-H out-of-plane bending vibrations, which are characteristic and can be found in the 770-735 cm⁻¹ region. The methyl group on the tolyl substituent will also show its own C-H stretching and bending vibrations, overlapping with those of the pyrazole methyl groups.
A theoretical study on similar pyrazole derivatives, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, supports these assignments, showing pyrazole ring deformations and C-H vibrations in the expected regions. rdd.edu.iqderpharmachemica.com
Table 1: Predicted Infrared Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyrazole Ring | C-H Stretch | 3100-3000 |
| C=N, C=C Stretch | 1650-1450 | |
| N-N Stretch | 1100-800 | |
| Methyl Groups | Asymmetric C-H Stretch | ~2960 |
| Symmetric C-H Stretch | ~2870 | |
| Asymmetric C-H Bend | ~1460 | |
| Symmetric C-H Bend | ~1375 | |
| o-Tolyl Group | Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | |
| C-H Out-of-plane Bend | 770-735 |
Electronic Transitions and Chromophoric Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the pyrazole and o-tolyl chromophores.
The pyrazole ring is an aromatic heterocycle and exhibits characteristic UV absorption. Unsubstituted pyrazole shows an absorption maximum around 210 nm. The presence of methyl and tolyl substituents on the pyrazole ring is expected to cause a bathochromic (red) shift of this absorption band due to the extension of the conjugated system and the electron-donating nature of the alkyl groups.
The o-tolyl group is also a significant chromophore. Benzene and its alkyl derivatives typically show a primary absorption band (E2-band) around 200-210 nm and a secondary, weaker band (B-band) in the 250-270 nm region. In this compound, the electronic conjugation between the pyrazole and the o-tolyl rings will likely lead to more complex spectra with shifted and intensified absorption bands.
The electronic transitions are primarily of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The specific wavelengths of maximum absorption (λmax) will depend on the extent of conjugation and the solvent used for the measurement. For related N-aryl pyrazole systems, strong absorptions in the 220-300 nm range are common. acs.org The presence of the ortho-methyl group on the phenyl ring may induce some steric hindrance, potentially affecting the planarity between the two rings and, consequently, the electronic spectrum.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax Range (nm) |
| π → π | Pyrazole Ring | 210-250 |
| π → π | o-Tolyl Group | 250-280 |
| π → π* | Conjugated System | 220-300 |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures of substituted pyrazoles allows for a detailed prediction of its solid-state characteristics. X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors, the packing will likely be dominated by van der Waals forces and C-H···π interactions. imedpub.com
C-H···π interactions are likely to be a significant feature in the crystal structure, where a C-H bond from a methyl or aromatic group of one molecule interacts with the π-electron cloud of the pyrazole or tolyl ring of a neighboring molecule. These interactions play a crucial role in the stabilization of the crystal lattice of many aromatic and heterocyclic compounds. imedpub.com
Conformational Analysis in the Crystalline State
A key conformational feature of this compound is the dihedral angle between the plane of the pyrazole ring and the plane of the o-tolyl ring. Due to steric hindrance from the ortho-methyl group on the tolyl ring and the methyl group at the 5-position of the pyrazole ring, a non-planar conformation is expected.
In similar N-aryl substituted pyrazoles, the dihedral angle between the aromatic rings can vary significantly depending on the nature and position of the substituents. For 1-phenyl-3,5-dimethylpyrazole derivatives, the phenyl ring is typically twisted out of the plane of the pyrazole ring. The presence of the ortho-methyl group in the title compound is expected to lead to a larger dihedral angle compared to its unsubstituted phenyl or p-tolyl analogues to minimize steric repulsion. This twisting will have implications for the extent of electronic conjugation between the two ring systems.
The conformation of the methyl groups is also of interest. It is expected that they will be oriented to minimize steric clashes with adjacent atoms and neighboring molecules in the crystal lattice. The precise bond lengths and angles within the pyrazole and tolyl rings are expected to be consistent with those of other substituted pyrazole derivatives determined by X-ray crystallography. researchgate.net
Computational and Theoretical Investigations of 3,5 Dimethyl 1 O Tolyl 1h Pyrazole
Molecular Dynamics (MD) Simulations for Conformational Analysis
MD simulations are used to study the dynamic behavior of molecules over time, including conformational changes.
Tautomerism and Rotational Barriers around the N-C(aryl) Bond
The pyrazole (B372694) ring can exhibit tautomerism, and the rotation around the bond connecting the pyrazole nitrogen to the tolyl ring is a key conformational feature. The energy barrier for this rotation, influenced by the ortho-methyl group's steric hindrance, would be a primary focus of such a study. While MD simulations have been used to assess the stability and interactions of other complex pyrazoles nih.gov, specific studies on the tautomerism and rotational dynamics of 3,5-dimethyl-1-o-tolyl-1H-pyrazole are absent from the scientific literature.
Solvent Effects on Molecular Conformation
The conformation of pyrazole derivatives can be influenced by the surrounding solvent environment. Solvent polarity is intimately related to the dielectric constant of the molecules; consequently, a higher solvent polarity results in greater solute polarization. nih.gov This phenomenon can enhance the interaction between the solute and the solvent, which is particularly relevant in tautomeric studies, as different tautomers may possess distinct structural and polarity characteristics, allowing one form to be favored in a specific medium. nih.gov
Studies on various substituted azoles have shown that nitrogen chemical shifts are dependent on both the polarity and acidity of the solvent. nih.gov For this reason, analyses are often preferentially carried out in solvents like DMSO, acetone, or chloroform, rather than in water or alcohols. nih.gov In the case of pyrazole itself, it has been demonstrated that the rates of tautomeric interconversion can be successfully lowered by employing dipolar aprotic solvents and reducing the temperature. nih.gov While pyrazoles have generally shown less sensitivity to solvent effects compared to other azoles, both tautomers are typically detectable across a wide range of solvents. nih.gov A computational study on 1H-pyrazole-5-thiol highlighted the significant contribution of solvent molecules to the intermolecular proton transfer and the resulting tautomerism. nih.gov Although specific experimental or computational data on the solvent effects on the conformation of this compound are not detailed in the available literature, these general principles governing pyrazole derivatives would be expected to apply.
Quantum Chemical Descriptors for Predictive Modeling
Quantum chemical calculations, particularly those using density functional theory (DFT), are powerful tools for gaining detailed insights into the electronic structure and properties of molecules like pyrazole derivatives. eurasianjournals.comresearchgate.net These calculations provide various physicochemical descriptors that are essential for building Quantitative Structure-Activity Relationship (QSAR) models. research-nexus.netnih.gov A theoretical QSAR model relates the biological activity of a series of compounds to their calculated descriptors. researchgate.netnih.gov This approach helps in understanding the relationship between the electronic and geometric structures of molecules and their specific activities, offering a valuable alternative to purely experimental methods by identifying the potential activity of a compound before its synthesis. researchgate.net
By establishing a strong correlation between observed and predicted activities, these models can significantly reduce the time and resources spent in the preclinical phases of drug discovery. research-nexus.netnih.gov
Below is a table of common quantum chemical descriptors used in the predictive modeling of pyrazole derivatives.
| Descriptor | Symbol | Description | Relevance in Predictive Modeling |
| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the outermost electron-containing orbital. | Indicates the molecule's capacity to donate electrons. Higher values are associated with greater reactivity as a nucleophile. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the first vacant orbital. | Indicates the molecule's ability to accept electrons. Lower values are associated with greater reactivity as an electrophile. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule arising from charge separation. | Influences solubility and the ability of the molecule to engage in dipole-dipole interactions with a biological target. |
| Electron Affinity | EA | The energy released when an electron is added to a neutral atom or molecule. | Related to the molecule's ability to act as an oxidizing agent. |
| Ionization Potential | IP | The energy required to remove an electron from a neutral atom or molecule. | Related to the molecule's ability to act as a reducing agent. |
| Global Hardness | η | A measure of the resistance of a molecule to change its electron distribution. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |
| Global Softness | S | The reciprocal of global hardness. | Describes the capacity of a species to receive electrons. |
In Silico Modeling for Ligand-Receptor Interactions (General Pyrazole Context)
In silico modeling has become an indispensable tool in drug discovery, providing crucial insights into how ligands like pyrazole derivatives interact with their biological targets. eurasianjournals.com These computational methods allow for the prediction of binding modes and affinities, guiding the design and optimization of more potent and selective compounds. eurasianjournals.commdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.comnih.gov In the context of drug design, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. This methodology is frequently applied to pyrazole derivatives to understand their interactions with enzymes, particularly kinases like VEGFR-2 and EGFR, which are common targets in cancer therapy. nih.govnih.govnih.gov
The process typically involves:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, often from a crystallographic database (like the PDB). The ligand, a pyrazole derivative, is drawn and its energy is minimized to obtain a stable conformation. nih.gov
Docking Simulation: The ligand is placed into the active site of the receptor, and a scoring function is used to evaluate thousands of possible binding poses, predicting the most favorable binding mode. mdpi.comnih.gov
Analysis of Interactions: The resulting docked complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the pyrazole derivative and the amino acid residues of the target protein. nih.govrsc.org
These docking studies can support experimental findings and provide a structural basis for the observed biological activity, helping to explain why certain substitutions on the pyrazole ring lead to higher potency. mdpi.comrsc.org
Pharmacophore mapping is another powerful computational tool, especially useful when the 3D structure of the target receptor is unknown. pjps.pkresearchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.
The process involves:
Generation of a Pharmacophore Model: A set of active molecules, such as various pyrazole derivatives with known anti-proliferative activity, is aligned. pjps.pknih.gov The common chemical features responsible for their activity—like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings—are identified and mapped in 3D space. pjps.pknih.gov For instance, a three-point pharmacophore model for anti-proliferative pyrazole derivatives was developed featuring two hydrophobic groups and one hydrogen bond acceptor. pjps.pknih.gov
Model Validation: The generated pharmacophore model is validated using a test set of molecules to ensure its predictive power. pjps.pknih.gov
Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases (like the ZINC database) for novel compounds that match the pharmacophoric features. nih.gov This allows for the rapid identification of new potential lead structures for further development. pjps.pknih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgijsdr.org This mathematical model is a valuable tool in drug design, providing insights into how structural modifications affect the potency of a compound. ej-chem.orgijsdr.org Numerous QSAR studies have been performed on pyrazole derivatives to guide the synthesis of new analogs with improved activities, such as anticancer or antimicrobial effects. nih.govej-chem.org The models often use descriptors derived from quantum chemical calculations or other computational methods to quantify structural features. research-nexus.netnih.gov
The development of a robust and predictive QSAR model is critically dependent on the careful selection and division of the dataset.
Training Set: This subset, usually comprising 70-80% of the total compounds, is used to generate or "train" the QSAR model. nih.govjmpas.com The model learns the relationship between the structural descriptors and the biological activity from this set.
Test Set: This subset contains the remaining 20-30% of compounds and is not used during model generation. nih.govjmpas.com Its purpose is to validate the predictive power of the generated model on "unseen" data. pjps.pk
The division of compounds into training and test sets is a crucial step. It is often done randomly, but care must be taken to ensure that the test set includes compounds with a representative range of activities (low, moderate, and high) to provide a rigorous evaluation of the model's performance. nih.govmdpi.com
Validation Procedures: The reliability and predictive ability of a QSAR model are assessed through rigorous validation procedures.
Internal Validation: This is often performed on the training set using methods like leave-one-out (LOO) cross-validation. In this technique, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This process is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. mdpi.com
External Validation: This is the most crucial test of a model's utility. The QSAR model, which was built using only the training set, is used to predict the biological activities of the compounds in the external test set. pjps.pk The predictive correlation coefficient (r²_pred) is then calculated to assess how well the model's predictions match the actual experimental values for the test set compounds. A high predictive correlation coefficient indicates that the model has good generalizability. mdpi.com
Selection of Molecular Descriptors
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The selection process is critical as the quality and predictive power of the QSAR model depend heavily on the chosen descriptors. Descriptors can be broadly categorized into several classes:
Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include counts of atoms, bonds, rings, and molecular weight.
Topological (2D) Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its size, shape, and steric properties. Examples include molecular volume, surface area, and principal moments of inertia.
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which are crucial for understanding a molecule's behavior in a biological system.
In a representative study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a variety of descriptors were calculated to build a QSAR model. nih.gov The selection of the most relevant descriptors is typically achieved through statistical methods that identify the descriptors most correlated with the biological activity while being least correlated with each other.
Below is a table showcasing a selection of molecular descriptors that could be calculated for a series of pyrazole derivatives in a typical QSAR study.
| Compound | Molecular Weight (MW) | logP (o/w) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |
|---|---|---|---|---|
| Derivative 1 | 350.4 | 4.2 | 75.3 | 5 |
| Derivative 2 | 380.5 | 4.8 | 75.3 | 6 |
| Derivative 3 | 364.4 | 4.5 | 84.5 | 5 |
| Derivative 4 | 394.5 | 5.1 | 84.5 | 6 |
| Derivative 5 | 414.3 | 4.9 | 75.3 | 6 |
Development and Interpretation of QSAR Models
Once a set of relevant molecular descriptors has been selected, the next step is to develop a mathematical model that correlates these descriptors with the biological activity of the compounds. The biological activity is typically expressed as the negative logarithm of the concentration required to produce a certain effect (e.g., pIC50). Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose, which generates an equation of the form:
pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀ is a constant, and c₁, c₂, ..., cₙ are the coefficients for the respective descriptors D₁, D₂, ..., Dₙ.
The quality and predictive ability of the developed QSAR model are assessed using various statistical parameters. A robust QSAR model should have a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a high F-test value, along with a low standard error of estimate.
In the study of 1H-pyrazole-1-carbothioamide derivatives, a statistically significant QSAR model was developed. nih.gov The statistical parameters for a representative model are presented in the table below.
| Parameter | Value |
|---|---|
| r² (Correlation Coefficient) | 0.85 |
| q² (Cross-validated r²) | 0.75 |
| F-test value | 45.6 |
| Standard Error of Estimate | 0.25 |
Interpretation of the QSAR Model
The interpretation of the QSAR model provides insights into the structural features that are important for the biological activity of the compounds. The sign and magnitude of the coefficients for each descriptor in the QSAR equation indicate the direction and extent of their influence.
For instance, a positive coefficient for a descriptor like logP suggests that increasing the lipophilicity of the compound could lead to higher biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.
In the case of the 1H-pyrazole-1-carbothioamide derivatives, the developed QSAR model indicated that the inhibitory activity against EGFR kinase was influenced by adjacency and distance matrix descriptors. nih.gov This suggests that the spatial arrangement and connectivity of the atoms within the pyrazole scaffold and its substituents play a crucial role in their interaction with the target enzyme. Such insights are invaluable for the rational design of new, more potent inhibitors.
Coordination Chemistry of 3,5 Dimethyl 1 O Tolyl 1h Pyrazole As a Ligand
Design Principles for Pyrazole-Based Ligands
The utility of pyrazole (B372694) derivatives in coordination chemistry stems from their adaptable electronic and steric characteristics, which can be manipulated through strategic substitution.
N-Donor Coordination Modes of Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural feature allows for several modes of coordination to a metal center. The most common coordination mode is through the sp²-hybridized pyridinic nitrogen atom (N2), which acts as a neutral N-donor ligand. researchgate.net This interaction forms the basis for a vast array of metal complexes with diverse applications.
In its deprotonated form, the pyrazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both nitrogen atoms. This bridging capability is crucial in the construction of polynuclear metal complexes and metal-organic frameworks (MOFs). The specific coordination mode adopted is influenced by factors such as the metal ion's nature, the reaction conditions, and the steric and electronic properties of the substituents on the pyrazole ring.
Influence of Steric Hindrance from Methyl and o-Tolyl Groups on Metal Coordination
The ligand 3,5-dimethyl-1-o-tolyl-1H-pyrazole possesses distinct steric features that are expected to significantly influence its coordination chemistry. The two methyl groups at the 3- and 5-positions of the pyrazole ring provide a degree of steric bulk around the coordinating N2 nitrogen atom.
More significantly, the presence of an ortho-tolyl group at the N1 position introduces considerable steric hindrance. The methyl group on the phenyl ring, being in the ortho position, is spatially close to the N2 coordination site. This steric clash can be expected to:
Influence the coordination geometry: The bulky o-tolyl group may prevent the close packing of multiple ligands around a metal center, favoring lower coordination numbers or distorted geometries.
Affect the stability of the metal-ligand bond: While electronic effects also play a role, significant steric repulsion can weaken the metal-nitrogen bond.
Dictate the preferred conformation of the ligand upon coordination: The rotation of the o-tolyl group relative to the pyrazole ring will be restricted to minimize steric interactions.
Studies on related N-arylpyrazoles have shown that steric hindrance from ortho substituents can suppress competitive N-arylation of the ligand itself in certain catalytic reactions, highlighting the impact of such steric constraints. acs.org
Synthesis and Characterization of Metal Complexes with this compound
Detailed research specifically on the synthesis and characterization of metal complexes with This compound is not extensively documented in publicly available literature. However, general methodologies for the synthesis of transition metal complexes with pyrazole-based ligands can be extrapolated.
Synthesis Routes for Transition Metal Complexes
The synthesis of transition metal complexes with pyrazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Common metal precursors include metal halides (e.g., MCl₂, MBr₂), nitrates, or perchlorates. The choice of solvent depends on the solubility of both the ligand and the metal salt, with alcohols, acetonitrile (B52724), and chlorinated solvents being frequently employed.
The stoichiometry of the reactants, reaction temperature, and time can be varied to isolate complexes with different ligand-to-metal ratios. In some cases, the presence of a base is required to facilitate the deprotonation of the pyrazole N1-H (if present) to form pyrazolate-bridged structures. For N-substituted pyrazoles like This compound , coordination as a neutral ligand is the primary expected pathway.
Spectroscopic and Elemental Analysis of Metal Complexes
The characterization of newly synthesized metal complexes relies on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center is expected to cause shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching modes, compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand within the complex in solution. Changes in the chemical shifts of the pyrazole and tolyl protons and carbons upon coordination provide evidence of the metal-ligand interaction.
UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and any charge-transfer bands, offering insights into the coordination environment of the metal center.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula and the ligand-to-metal ratio.
While specific data for This compound complexes is scarce, studies on similar structures, such as iron(III) complexes with N-phenylpyrazole-based ligands, have utilized these techniques extensively for characterization. mdpi.com
X-ray Crystallographic Studies of Coordination Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For a hypothetical complex of This compound , X-ray crystallography would be crucial to:
Unequivocally confirm the coordination of the pyrazole ligand to the metal center through the N2 atom.
Quantify the steric impact of the o-tolyl group by measuring the M-N bond lengths and the angles around the metal center.
Determine the dihedral angle between the pyrazole and the tolyl rings, providing insight into the conformational preferences of the ligand in the solid state.
While crystallographic data for complexes of the specific title compound are not readily found in open databases, the Crystallography Open Database contains entries for numerous other substituted pyrazole complexes, demonstrating the power of this technique in coordination chemistry. crystallography.netcrystallography.net
Catalytic Applications of this compound Metal Complexes
While specific catalytic data for metal complexes of this compound are not extensively documented in publicly available literature, the catalytic behavior of closely related 1-aryl-3,5-dimethylpyrazole ligands provides a strong basis for understanding their potential applications. The electronic and steric properties imparted by the o-tolyl group are expected to play a crucial role in the catalytic performance of its metal complexes.
Homogeneous Catalysis Applications
Metal complexes of pyrazole derivatives are widely employed as catalysts in a variety of homogeneous catalytic reactions. The nature of the metal center and the substituents on the pyrazole ligand dictates the type of transformation that can be catalyzed.
Cross-Coupling Reactions:
Palladium complexes bearing pyrazole-based ligands have shown significant promise in C-C bond-forming reactions, such as the Heck reaction. organic-chemistry.orgnih.govresearchgate.net The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org For instance, palladium(II) complexes with pyridylpyrazole ligands, which are structurally analogous to 1-arylpyrazoles, have been effective precatalysts for the Heck reaction between phenyl halides and tert-butyl acrylate. acs.org The substituent at the N1 position of the pyrazole ring has a marked influence on the catalytic efficiency. It is anticipated that a palladium complex of this compound would be an active catalyst for such transformations. The o-tolyl group would create a specific steric environment that could influence the rate and selectivity of the reaction.
Oxidation Catalysis:
Copper complexes of pyrazole ligands are known to catalyze a range of oxidation reactions. researchgate.net For example, tris(3,5-dimethylpyrazole)copper(II) nitrate (B79036) has been shown to be an effective catalyst for the mild oxidation of various organic substrates, including the conversion of benzylamine (B48309) to benzaldehyde (B42025) and the oxidation of benzylic alcohols to the corresponding aldehydes and acids using hydrogen peroxide as the oxidant. researchgate.net The catalytic activity of copper complexes with pyrazole-based ligands has also been demonstrated in the oxidation of catechol to o-quinone. nih.gov It is plausible that a copper complex of this compound would exhibit similar catalytic activity in oxidation reactions.
Polymerization Reactions:
Titanium complexes incorporating pyrazole ligands have been shown to enhance the catalytic activity in the ring-opening polymerization of L-lactide. nih.gov The addition of 3,5-dimethylpyrazole (B48361) to titanium isopropoxide significantly increases the rate of polymerization. nih.gov This suggests that a titanium complex of this compound could also be a potent catalyst for polymerization reactions, with the o-tolyl group potentially influencing the stereoselectivity of the resulting polymer.
Heterogeneous Catalysis Incorporating Pyrazole Ligands
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts on solid supports to create heterogeneous catalysts is an active area of research. Pyrazole-based ligands have been incorporated into metal-organic frameworks (MOFs), which can function as robust heterogeneous catalysts. nih.gov
For example, Zr-MOFs functionalized with copper complexes containing pyrazole moieties have been used for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. nih.gov These materials exhibit good stability and can be recycled without a significant loss of catalytic activity. nih.gov Although direct examples using this compound are not reported, this ligand could potentially be used to synthesize novel MOFs or be grafted onto other solid supports like silica (B1680970) or polymers to create heterogeneous catalysts for a variety of organic transformations. The porous nature of these supports would allow for reactant access to the catalytic metal centers, while the solid state of the catalyst would facilitate easy separation and reuse.
Ligand Design Optimization for Specific Catalytic Transformations
The design of the ligand is a critical aspect of developing efficient metal-based catalysts. By systematically modifying the substituents on the pyrazole ring, it is possible to fine-tune the steric and electronic properties of the catalyst to optimize its performance for a specific reaction. researchgate.net
In the context of this compound, the key features that can be modulated are the methyl groups at the 3 and 5 positions and the o-tolyl group at the N1 position.
Steric Effects: The ortho-methyl group on the tolyl substituent provides significant steric bulk near the metal's coordination sphere. This steric hindrance can influence the coordination of substrates and the stability of reaction intermediates, which in turn can affect the selectivity of the catalytic reaction. For example, in cross-coupling reactions, the steric profile of the ligand can influence the regioselectivity and stereoselectivity of the product.
Electronic Effects: The tolyl group, being an alkyl-substituted aromatic ring, is generally considered to be electron-donating. This electronic effect can modulate the electron density at the metal center. An increase in electron density on the metal can, for instance, facilitate the oxidative addition step in the catalytic cycle of a Heck reaction. libretexts.org
By comparing the catalytic activity of complexes with this compound to those with other 1-aryl-3,5-dimethylpyrazoles (e.g., with phenyl, p-tolyl, or electron-withdrawing groups on the aryl ring), a deeper understanding of the structure-activity relationship can be established. This knowledge can then be used to rationally design the next generation of pyrazole-based ligands for enhanced catalytic efficiency and selectivity in targeted organic transformations.
Mechanistic Insights into the Biological Activity of Pyrazole Derivatives General Principles
Exploration of Molecular Targets and Pathways of Action for Pyrazole (B372694) Scaffolds
The biological effects of pyrazole derivatives are initiated through their interaction with specific molecular targets within the cell, primarily proteins such as enzymes and receptors. mdpi.com These interactions can trigger a cascade of events, leading to a physiological response. The nature of the substituents on the pyrazole ring dictates the compound's affinity and selectivity for its target.
A primary mechanism by which pyrazole derivatives exhibit biological activity is through the inhibition of enzymes. The pyrazole scaffold can act as a template for positioning functional groups that interact with the active site of an enzyme, blocking its catalytic activity. These interactions can be non-covalent (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) or, in some cases, covalent.
For instance, many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The N-phenylpyrazole moiety, for example, is a core component of the selective COX-2 inhibitor Celecoxib. The specific arrangement of substituents on the pyrazole and adjacent phenyl rings allows the molecule to fit selectively into the active site of the COX-2 enzyme.
Similarly, pyrazole derivatives have been identified as inhibitors of other enzymes, such as arylamine N-acetyltransferases (NATs), which are involved in the metabolism of various drugs and carcinogens. nih.govju.edu.jo Structure-activity relationship studies on a series of 3,5-diaryl-1H-pyrazoles revealed that specific substitutions on the aryl rings are critical for potent inhibition of these enzymes. nih.gov
Table 1: Examples of Pyrazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Therapeutic Area |
|---|---|---|
| N-Arylpyrazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory researchgate.net |
| 3,5-Diaryl-1H-pyrazoles | Arylamine N-acetyltransferase (NAT) | Antitubercular nih.govju.edu.jo |
Beyond enzyme inhibition, pyrazole scaffolds can bind to and modulate the function of various cellular receptors. The pyrazole ring can serve as a bioisostere for other cyclic structures, enabling it to interact with receptor binding pockets. Depending on the substitution pattern, a pyrazole derivative can act as an agonist, activating the receptor, or as an antagonist, blocking its activity.
Computational modeling is a powerful tool for understanding the interactions between pyrazole derivatives and their protein targets. researchgate.net Molecular docking simulations can predict the preferred binding orientation of a pyrazole ligand within the active site of a protein, providing insights into the key interactions that contribute to binding affinity. researchgate.net
These models often employ two primary theories of binding:
Lock-and-Key Model: This model posits that the ligand (the "key") fits into a rigid, pre-formed binding site on the protein (the "lock").
Induced Fit Model: This more flexible model suggests that the binding of a ligand can induce conformational changes in the protein's active site, leading to a more complementary fit. mdpi.com
For pyrazole derivatives, the induced fit model is often more applicable, as the flexibility of the substituents allows for adaptation to the binding site. mdpi.com These modeling studies help rationalize observed structure-activity relationships and guide the design of new compounds with improved potency and selectivity.
Structure-Activity Relationship (SAR) Studies in Pyrazole-Based Bioactive Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. researchgate.net For pyrazole derivatives, SAR studies have identified key structural features that govern their pharmacological profiles.
The substitution at the N1 position of the pyrazole ring is a critical determinant of biological activity. The nature of the substituent at this position can influence the molecule's stability, lipophilicity, and electronic properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target. researchgate.net
Table 2: Influence of N1-Substituent on Biological Activity (General Trends)
| N1-Substituent Type | General Impact on Properties | Example Activity Profile |
|---|---|---|
| Small Alkyl (e.g., Methyl) | Can increase stability compared to N-H | Varied, often used as a baseline in SAR studies ias.ac.in |
| Phenyl / Substituted Phenyl | Modulates lipophilicity and allows for π-π stacking interactions; influences conformation | Common in anti-inflammatory (COX-2) and anticancer agents researchgate.netresearchgate.net |
The positions of substituents on the carbon atoms of the pyrazole ring (C3, C4, and C5) are also crucial for determining biological activity. researchgate.net In 3,5-dimethyl-1-o-tolyl-1H-pyrazole, methyl groups are present at the C3 and C5 positions.
Substituents at C3 and C5: These positions often flank the region of the molecule that engages with the binding site. Methyl groups are relatively small and hydrophobic. Their presence can contribute to favorable van der Waals interactions within a hydrophobic pocket of a target protein. In some cases, replacing a hydrogen atom with a methyl group can enhance binding affinity by displacing water molecules from a hydrophobic region of the active site. The substitution pattern at C3 and C5 can also influence the electronic nature of the pyrazole ring itself. researchgate.net
The specific 3,5-dimethyl substitution pattern is a common feature in many pyrazole-based compounds with diverse biological activities, including antioxidant and antitumor properties. chemrxiv.orgresearchgate.net SAR studies have shown that the size and nature of the groups at the C3 and C5 positions are critical for potency and selectivity. For instance, in some series of enzyme inhibitors, small alkyl groups like methyl at these positions are optimal, while larger groups may lead to a loss of activity due to steric clashes. nih.gov
Influence of the o-Tolyl Moiety on Potency and Selectivity
The substitution pattern of aryl groups on the pyrazole core is a critical determinant of the biological activity, potency, and selectivity of these derivatives. The position of substituents on the phenyl ring can significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. While extensive research has been conducted on various substituted phenylpyrazoles, specific and detailed structure-activity relationship (SAR) data for the ortho-tolyl moiety are not as widely reported as for its meta and para isomers. However, by examining the broader context of tolyl-substituted pyrazoles, we can infer the potential impact of the o-tolyl group.
The electronic effect of the methyl group, being weakly electron-donating, can also modulate the electronic properties of the pyrazole system, which may be crucial for interactions with biological targets researchgate.net. The precise positioning of this group in the ortho position could lead to unique intramolecular interactions or steric clashes that are not present in the meta or para isomers. These differences can lead to significant variations in binding affinity and selectivity for a given target.
In the broader context of drug design, the choice of an ortho, meta, or para substituent is a key strategy for optimizing lead compounds. For example, in a series of pyrazole-based inhibitors of meprin α and β, modifications of the phenyl moieties at the 3 and 5 positions, including the introduction of methyl groups, were shown to significantly affect inhibitory activity nih.gov. Although this study did not specifically report on an o-tolyl group, it underscores the principle that the spatial arrangement of substituents on the phenyl ring is a critical factor in determining potency and selectivity nih.gov.
The following table summarizes examples of tolyl-substituted pyrazole derivatives found in the literature, which can help to illustrate the diversity of structures that have been synthesized.
| Compound Name | Substitution Pattern | Reference |
| 5-phenyl-3-(p-tolyl)-1H-pyrazole | para-tolyl | mdpi.com |
| 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole | meta-tolyl | mdpi.comnih.gov |
| 2-(Methylsulfanyl)-8-(p-tolyl)pyrazolo[1,5-a] mdpi.comnih.govresearchgate.nettriazin-4(3H)-one | para-tolyl | mdpi.com |
Without direct comparative studies, the specific influence of the o-tolyl moiety on the potency and selectivity of this compound remains an area for further investigation. The steric bulk of the methyl group in the ortho position would be expected to have a more pronounced effect on the conformation of the molecule compared to the meta or para positions, which could be a key factor in its biological activity profile.
Biochemical and Cellular Assay Methodologies for Pyrazole Derivatives
The evaluation of the biological activity of pyrazole derivatives involves a range of biochemical and cellular assays designed to elucidate their mechanism of action, potency, and selectivity. These assays are crucial in the drug discovery process for identifying and optimizing lead compounds.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to determine whether a compound can modulate the activity of a specific enzyme mdpi.com. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.
General Principles: The activity of an enzyme is typically measured by monitoring either the depletion of the substrate or the formation of the product over time. The choice of which to measure often depends on the specifics of the reaction and the available detection methods. For instance, if the substrate concentration is high, it is often more accurate to measure the appearance of the product researchgate.net.
Types of Inhibition: Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated through kinetic studies. The main types of reversible inhibition are:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. In this case, the inhibitor does not compete with the substrate.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities.
The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value can be influenced by the substrate concentration, particularly for competitive inhibitors researchgate.net.
Assay Formats: A variety of formats can be used for enzyme inhibition assays, including:
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction progresses. This is often used when either the substrate or the product has a distinct absorbance spectrum.
Fluorometric Assays: These assays measure changes in fluorescence. They are generally more sensitive than spectrophotometric assays.
Luminometric Assays: These assays measure the emission of light from a chemical reaction (chemiluminescence).
Radiometric Assays: These assays use radioactively labeled substrates and measure the incorporation of the label into the product.
For pyrazole derivatives, which have been investigated for a wide range of biological activities, a variety of enzyme targets have been studied. For example, some pyrazole derivatives have been evaluated as inhibitors of cholinesterases, with their activity measured using spectrophotometric methods researchgate.net.
Cell-Based Target Engagement Studies
While enzyme inhibition assays provide valuable information about a compound's activity against an isolated target, cell-based assays are essential for confirming that the compound can enter cells and interact with its target in a more physiologically relevant environment nih.gov.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells and cell lysates mdpi.com. The principle behind CETSA is that the binding of a ligand (such as a drug molecule) to its target protein stabilizes the protein, making it more resistant to thermal denaturation nih.govresearchgate.net. In a typical CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The cells are then lysed, and the aggregated, denatured proteins are separated from the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement nih.govmdpi.com.
Bioluminescence Resonance Energy Transfer (BRET): BRET is another technique used to monitor molecular interactions in living cells nih.gov. This assay requires engineering the target protein to be fused with a bioluminescent donor molecule (like a luciferase) and using a fluorescently labeled tracer molecule that binds to the target. When the donor and acceptor are in close proximity, energy is transferred from the donor to the acceptor, resulting in the emission of light by the acceptor. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of target engagement in real-time in living cells nih.gov.
Enzyme Fragment Complementation (EFC): EFC-based assays, such as the InCELL Pulse™ and InCELL Hunter™ assays, can be used to measure compound-target engagement in cells nih.govnih.gov. In these assays, the target protein is tagged with a small fragment of an enzyme (e.g., β-galactosidase). The remaining larger, inactive fragment of the enzyme is added during the detection step. If the target protein is stable, the two enzyme fragments can complement each other to form an active enzyme, which then acts on a substrate to produce a detectable signal (e.g., luminescence) nih.govglobalresearchonline.net. Ligand binding can stabilize the target protein, leading to a stronger signal. These assays can provide quantitative data on a compound's cellular potency and permeability nih.gov.
These cell-based target engagement assays are crucial for validating hits from biochemical screens and for understanding a compound's mechanism of action within the complex environment of a living cell nih.gov.
Advanced Applications and Future Research Directions for 3,5 Dimethyl 1 O Tolyl 1h Pyrazole
Pyrazoles in Materials Science and Polymer Chemistry
The unique structural and electronic properties of pyrazoles make them valuable building blocks in the development of new materials. Their ability to coordinate with metal ions and participate in various intermolecular interactions has led to their use in creating materials with tailored optical, electronic, and structural characteristics.
Luminescent Properties and Optoelectronic Applications
Certain pyrazole (B372694) derivatives have been shown to exhibit fluorescence, a property that makes them suitable for use as fluorescent dyes and labels in biological staining and sensor development. jetir.org While specific research on the luminescent properties of 3,5-dimethyl-1-o-tolyl-1H-pyrazole is not extensively documented in the provided results, the broader class of pyrazoles, particularly those forming one-dimensional stacked systems, can exhibit enhanced luminescent and fluorescent properties. nih.gov The design of new molecules with desirable properties necessitates an understanding of their supramolecular environment, which can significantly influence their photophysical behavior. nih.gov
Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyrazole compounds are frequently used as ligands in transition metal chemistry. The nitrogen atoms within the heterocyclic ring can coordinate with metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials are of significant interest due to their porous nature and potential applications in gas storage, catalysis, and separation.
A one-pot reaction involving copper powder, anhydrous copper(II) sulfate (B86663), and 3,5-dimethyl-1H-pyrazole in acetonitrile (B52724) has been shown to produce a coordination polymer. nih.gov In this structure, four 3,5-dimethyl-1H-pyrazole molecules coordinate in a monodentate fashion to a copper ion, which is further bridged by sulfate ligands to form polymeric chains. nih.gov These chains are stabilized by an extensive network of hydrogen bonds. nih.gov
The versatility of pyrazoles extends to their use in the synthesis of MOFs for enzyme immobilization. For instance, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) on a multivariate MOF has been utilized as a biocatalyst for the synthesis of 1,3,5-trisubstituted pyrazole derivatives. nih.gov This highlights the potential for pyrazole-based MOFs in biocatalysis. nih.gov
| Material | Components | Key Structural Feature | Potential Application |
| Coordination Polymer | Copper(II), 3,5-dimethyl-1H-pyrazole, Sulfate | μ2-sulfato-bridged polymeric chains | Catalysis, Materials Science |
| Biocatalyst | Thermomyces lanuginosus lipase, MOF | Enzyme immobilized on a pyrazole-based MOF | Biocatalysis |
Integration of this compound into Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Hydrogen bonding and π-stacking are key interactions that drive the self-assembly of pyrazole derivatives.
Hydrogen Bonding and π-Stacking Interactions
The crystal structures of various pyrazole derivatives reveal the prevalence of intermolecular interactions. In many NH-pyrazoles, self-assembly occurs through intermolecular N-H···N hydrogen bonds, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.gov In some cases, weak C–H···π interactions also play a role in the crystal packing. For example, in (E)-3,5-dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole, molecules are linked by such interactions, forming inversion dimers. nih.govnih.gov
Derivatives of 3,5-dimethyl-1H-pyrazole have also been shown to form three-dimensional networks through a combination of N—H⋯N and C—H⋯S hydrogen bonds, as well as C—H⋯π(ring) interactions. researchgate.net
Self-Assembly Processes
The self-assembly of pyrazole derivatives is a critical aspect of their application in materials science and supramolecular chemistry. The ability of pyrazoles to form well-ordered structures is exemplified by the formation of Langmuir-Blodgett monolayers on gold substrates. researchgate.net This demonstrates their potential as excellent anchoring groups for surface modification. researchgate.net
The self-assembly process can also be influenced by the substituents on the pyrazole ring. A study on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes showed that small structural changes can significantly affect the supramolecular environment, preventing the formation of planar stacking interactions. nih.gov Recent research has also demonstrated that certain pyrazole derivatives can bind to the tobacco mosaic virus coat protein, disrupting its self-assembly and inhibiting viral infection. nih.gov
Innovative Methodologies for Pyrazole Functionalization and Derivatization
The synthesis of functionalized pyrazole derivatives is a highly active area of research, driven by the demand for novel compounds with specific properties for various applications. mdpi.commdpi.com
The classical Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648), is a well-established method for preparing pyrazoles. wikipedia.org Modern synthetic approaches have expanded to include transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes to create a diverse range of pyrazole derivatives. mdpi.com
Recent advancements include:
Copper-catalyzed reactions: A copper-catalyzed oxidative coupling of aldehyde hydrazones has been used to synthesize pyrazole derivatives. nih.gov
Iodine-catalyzed reactions: An iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins provides another route to functionalized pyrazoles. nih.gov
Metal-free protocols: Metal-free methods have been developed for the synthesis of N-heteroaryl pyrazole derivatives from α,β-unsaturated N-tosylhydrazones and N-heteroaryl chlorides. nih.gov
One-pot synthesis: A one-pot synthesis of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives has been reported, showcasing the efficiency of modern synthetic strategies. chemrxiv.org
Chemo- and Regioselective Transformations
The synthesis of specifically substituted pyrazoles like this compound hinges on achieving high levels of chemo- and regioselectivity. Traditional methods, such as the Knorr pyrazole synthesis, often face challenges with unsymmetrical 1,3-dicarbonyl compounds, leading to mixtures of regioisomers. rsc.orgnih.gov Advanced synthetic strategies are crucial for overcoming these limitations and ensuring the precise construction of the desired isomer.
One of the primary methods for creating the pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. semanticscholar.org For this compound, this would involve the reaction of acetylacetone (B45752) (a symmetric 1,3-diketone) with o-tolylhydrazine (B1593758). The symmetry of the diketone simplifies the regioselectivity aspect, as both carbonyl groups are equivalent. However, the focus then shifts to the chemoselectivity of subsequent transformations on the pyrazole ring or its substituents.
Modern approaches offer greater control. For instance, the 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful route to pyrazoles. semanticscholar.orgmdpi.com Research into N-alkylated tosylhydrazones and terminal alkynes has demonstrated a method that provides complete regioselectivity, which is particularly valuable when similar substituents are present. organic-chemistry.org Furthermore, studies on 1,2,4-triketone analogs show that reaction conditions, such as the solvent and temperature, can be tuned to switch the direction of nucleophilic attack, thereby controlling the final heterocyclic structure. mdpi.comnih.gov This level of control is essential for selectively modifying or functionalizing the this compound core for specific applications.
Key strategies for achieving high selectivity in pyrazole synthesis include:
Solvent-Dependent Regiocontrol: The choice of solvent can influence which tautomeric form of a reactant is favored or which reaction pathway is kinetically preferred, directly impacting the isomeric ratio of the products. semanticscholar.org
Temperature-Controlled Divergent Synthesis: Adjusting the reaction temperature can favor different reaction mechanisms (e.g., kinetic vs. thermodynamic control), leading to different products from the same set of starting materials. nih.gov
Catalyst-Mediated Reactions: The use of specific catalysts, such as those based on copper or nano-ZnO, can direct the reaction to proceed with high regioselectivity and yield. mdpi.comnih.gov
Flow Chemistry Approaches
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like pyrazoles. mdpi.comgalchimia.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netgalchimia.com
The synthesis of pyrazole derivatives, which can sometimes involve hazardous intermediates like diazo compounds or diazonium salts, becomes significantly safer in flow systems. mdpi.comresearchgate.net The small internal volume of the reactor ensures that only a minimal amount of any hazardous substance is present at any given moment. researchgate.net This technology has been successfully applied to various pyrazole syntheses, drastically reducing reaction times from hours to minutes while maintaining or improving yields. mdpi.com For example, a flow process for N-aryl-5-methylpyrazole synthesis was completed with a residence time of just 8 minutes. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Time | Often long (hours to days) | Significantly reduced (seconds to minutes) mdpi.com |
| Safety | Higher risks with hazardous intermediates and exotherms | Enhanced safety due to small reaction volumes researchgate.net |
| Scalability | Often requires re-optimization for scale-up | More straightforward and reproducible scalability galchimia.comlookchem.com |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters researchgate.net |
| Yield & Purity | Can be variable; side reactions are common | Often higher yields and purity due to better control researchgate.net |
A multistep, telescoped synthesis of 3,5-disubstituted pyrazoles has been developed using a flow chemistry approach, demonstrating its power to combine sequential reactions without isolating intermediates. rsc.orgrsc.org Such a system could be adapted for the efficient, large-scale production of this compound, making it more accessible for further research and application.
Interdisciplinary Research Avenues Involving this compound
The unique structure of this compound makes it a candidate for exploration in interdisciplinary fields that bridge organic synthesis with environmental science and advanced analytical chemistry.
Interface with Green Chemistry and Sustainable Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.goveurekaselect.com The synthesis of pyrazole derivatives is an active area for the application of these principles. researchgate.netcitedrive.com
Recent advancements focus on several key areas:
Alternative Energy Sources: Microwave (MW) and ultrasound-assisted syntheses have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. eurekaselect.comresearchgate.netdntb.gov.ua
Green Solvents: The use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents is a significant shift away from traditional volatile and often toxic organic solvents. researchgate.net
Solvent-Free Conditions: Performing reactions without a solvent (solid-state or grinding methods) represents an ideal green approach, minimizing waste and simplifying purification. eurekaselect.com
Recyclable Catalysts: The development of heterogeneous catalysts, such as nano-ZnO or catalysts immobilized on layered double hydroxides (LDHs), allows for easy separation from the reaction mixture and reuse, reducing waste and cost. nih.govnih.gov
Table 2: Overview of Green Synthesis Methods for Pyrazole Derivatives
| Method | Description | Key Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture rapidly and uniformly. dntb.gov.ua | Reduced reaction times, higher yields, operational simplicity. researchgate.net |
| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance chemical reactivity. eurekaselect.com | Milder reaction conditions, improved efficiency. |
| Solvent-Free Synthesis | Reactions are conducted by grinding or heating solid reactants together without a solvent. eurekaselect.com | Reduced environmental impact, lower costs, simplified work-up. |
| Use of Green Catalysts | Utilizes recyclable or non-toxic catalysts to promote the reaction. nih.gov | Sustainability, reduced waste, potential for continuous processes. |
These sustainable methods are directly applicable to the synthesis of this compound, offering pathways that are not only more efficient but also environmentally responsible.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing valuable data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants. xjtu.edu.cnresearchgate.net
For the synthesis of pyrazoles, several advanced spectroscopic methods are particularly useful:
Fourier Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for tracking the concentration changes of key functional groups during a reaction, offering direct evidence of reaction progress and mechanism. xjtu.edu.cn It is invaluable for studying reaction kinetics without the need for offline sampling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about all species in the reaction mixture, including intermediates that may be difficult to isolate. mdpi.com This has been used to study complex reaction pathways in pyrazole synthesis.
Mass Spectrometry (MS): When coupled with flow systems, mass spectrometry can provide real-time data on the molecular weights of components in the reaction stream, helping to identify products and byproducts as they form. rsc.org
Table 3: Application of In Situ Spectroscopic Techniques in Pyrazole Synthesis
| Technique | Information Provided | Application in Pyrazole Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of functional groups. xjtu.edu.cn | Monitoring the disappearance of carbonyls and appearance of C=N bonds. |
| NMR Spectroscopy | Detailed structural information of all soluble species. mdpi.com | Identifying reaction intermediates and determining regioselectivity. rsc.org |
| Mass Spectrometry | Molecular weight of reaction components. | Detecting product formation and identifying unexpected byproducts in real-time. |
The application of these in situ monitoring techniques to the synthesis of this compound can uncover new mechanistic insights, facilitate rapid optimization of reaction conditions, and ensure the development of robust and efficient synthetic protocols. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
